molecular formula C21H19NO2S B5000701 2-(4-methoxyphenyl)-N-[2-(phenylthio)phenyl]acetamide

2-(4-methoxyphenyl)-N-[2-(phenylthio)phenyl]acetamide

Cat. No. B5000701
M. Wt: 349.4 g/mol
InChI Key: RZEGHWGIJDRUTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-N-[2-(phenylthio)phenyl]acetamide, also known as MPPTA, is a chemical compound that has been extensively studied for its potential use in scientific research. MPPTA is a member of the acetamide family of compounds and is known for its ability to modulate certain biological processes. In

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[2-(phenylthio)phenyl]acetamide is not fully understood. However, it is believed to act by modulating certain signaling pathways in cells, including the NF-κB pathway and the PI3K/Akt pathway. By modulating these pathways, this compound is able to regulate various biological processes, including inflammation and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of NF-κB. This compound has also been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. In addition, this compound has been shown to prevent neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

2-(4-methoxyphenyl)-N-[2-(phenylthio)phenyl]acetamide has a number of advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and to be well-tolerated in animal studies. However, there are also some limitations to the use of this compound in lab experiments. It has limited solubility in water, which can make it difficult to use in certain experiments. In addition, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are a number of future directions for research on 2-(4-methoxyphenyl)-N-[2-(phenylthio)phenyl]acetamide. One area of interest is the development of more potent and selective derivatives of this compound. Another area of interest is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects, which could lead to the development of safer and more effective drugs in the future.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. It has been shown to modulate certain biological processes, including the regulation of inflammatory responses, the inhibition of cancer cell growth, and the prevention of neurodegeneration. This compound has a number of advantages for use in lab experiments, including its stability and low toxicity. However, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. The future directions for research on this compound include the development of more potent and selective derivatives, the investigation of combination therapies, and the exploration of its mechanism of action.

Synthesis Methods

The synthesis of 2-(4-methoxyphenyl)-N-[2-(phenylthio)phenyl]acetamide involves the reaction of 4-methoxyacetophenone with 2-bromoaniline in the presence of a catalyst, followed by the reaction of the resulting product with phenylthiourea. The final product is obtained through a series of purification steps. This synthesis method has been well-established and allows for the production of high-quality this compound.

Scientific Research Applications

2-(4-methoxyphenyl)-N-[2-(phenylthio)phenyl]acetamide has been extensively studied for its potential use in scientific research. It has been shown to modulate certain biological processes, including the regulation of inflammatory responses, the inhibition of cancer cell growth, and the prevention of neurodegeneration. This compound has also been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2-(4-methoxyphenyl)-N-(2-phenylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2S/c1-24-17-13-11-16(12-14-17)15-21(23)22-19-9-5-6-10-20(19)25-18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEGHWGIJDRUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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